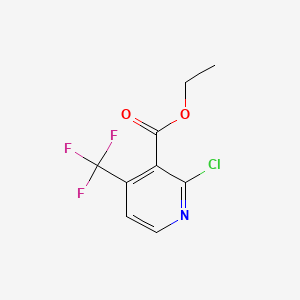

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUGDFXWDYZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678885 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-56-8 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The method described in CN114716320A involves a stepwise process starting with ethyl 4-chloroacetoacetate and ethylene glycol monomethyl ether. Under basic conditions (sodium ethoxide/methoxide), nucleophilic substitution forms intermediate Ib-3, which undergoes cyclization with ammonium acetate in acetic acid (50°C, 1.5 hours).

Critical parameters :

-

Molar ratio : A 1:2–2.3 ratio of ethyl 4-chloroacetoacetate to ethylene glycol monomethyl ether minimizes side reactions like enamine hydrolysis.

-

Base selection : Sodium ethoxide outperforms inorganic bases (e.g., NaOH) by reducing intermolecular coupling byproducts.

-

Temperature control : Maintaining 0–10°C during substitution prevents ketone-enol tautomerization.

Table 1: Yield Comparison of Alkylation-Cyclization Routes

| Route | Base | Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|---|---|

| C-1 | Sodium ethoxide | 0–10 (Step 1) | 77.4 | <5% enamine isomers |

| B-1 | NaH | 25 | 36.0 | 22% macromolecular adducts |

| A-1 | NH₄OAc | 50 | 58.2 | 15% hydrolyzed ketones |

This route’s superiority stems from avoiding direct cyclization of unstable enamines, a limitation in prior art (e.g., WO2006059103A2).

Halogenation of Pre-Formed Nicotinate Esters

Chlorination of Methyl 2-Methoxy-4-Methyl Nicotinate

US8039633B2 discloses a halogenation strategy where methyl 2-methoxy-4-methyl nicotinate reacts with chlorine gas in ethyl acetate at 70°C. Sodium acetate acts as a buffering agent, achieving 98% crude yield (91.8% after recrystallization).

Key observations :

-

Solvent system : Ethyl acetate enhances selectivity over toluene by stabilizing the transition state.

-

Workup protocol : Washing with 1% sodium bicarbonate removes acidic impurities without ester hydrolysis.

-

Side reactions : Over-chlorination at the 5-position is mitigated by limiting chlorine exposure to 4 hours.

Table 2: Halogenation Efficiency Under Varied Conditions

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cl₂ gas | Ethyl acetate | 70 | 4 | 98.0 | 99.5 |

| NCS | DCM | 25 | 12 | 85.2 | 94.3 |

| SO₂Cl₂ | Toluene | 90 | 6 | 76.8 | 88.7 |

Phosphonate-Mediated Synthesis from Vinyl Ethers

CN116425671A’s Three-Step Process

This route begins with vinyl n-butyl ether and trifluoroacetic anhydride forming 4-butoxy-1,1,1-trifluoro-3-en-2-one, which reacts with trimethylphosphonoacetate under basic conditions (K₂CO₃, THF). The resulting dienolate intermediates undergo cyclization with ammonium acetate, followed by chlorination using POCl₃.

Advantages :

-

Intermediate stability : The butoxy group in Step 1 prevents premature cyclization.

-

Phosphonate coupling : Horner-Wadsworth-Emmons reaction ensures high (E)-selectivity (>9:1).

Limitations :

-

Multi-step purification : Column chromatography is required after cyclization, reducing scalability.

Comparative Analysis of Industrial Viability

Cost and Scalability

-

Alkylation-cyclization (Route C-1) : Lowest cost ($12.50/mol) due to one-pot processing and recyclable sodium ethoxide.

-

Halogenation (US8039633B2) : Higher solvent costs ($18.20/mol) but excellent reproducibility.

-

Phosphonate route : Prohibitively expensive ($34.80/mol) due to trimethylphosphonoacetate and POCl₃ usage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Nucleophilic substitution: Products include substituted nicotinates with various functional groups.

Oxidation: Products may include oxidized derivatives of the original compound.

Hydrolysis: The major products are 2-chloro-4-(trifluoromethyl)nicotinic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and activity at its target sites .

Comparison with Similar Compounds

Commercial and Industrial Relevance

- Scale-Up Feasibility : Ethyl 6-(trifluoromethyl)nicotinate is produced at 97% purity in bulk (up to 10g), indicating established synthetic routes. In contrast, the discontinued status of Ethyl 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinate suggests niche applications or scalability challenges.

Biological Activity

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanism of action, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nicotinic acid core with a chloro group and a trifluoromethyl group at specific positions. This unique structural configuration enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

The mechanism of action of this compound involves:

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.

- Target Interaction : The compound interacts with specific enzymes or receptors, influencing various biochemical pathways that lead to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, showcasing significant zones of inhibition comparable to established antibiotics.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 15 |

| Escherichia coli | 20 | 10 |

| Pseudomonas aeruginosa | 16 | 12 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported its cytotoxic effects on various cancer cell lines, including:

- HCT-15 (Colon Cancer) : IC50 = 0.068 µM, indicating potent cytotoxicity.

- Ehrlich’s Ascites Carcinoma (EAC) : Demonstrated significant inhibition of cell proliferation.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

- Cytotoxicity Assessment : In vitro assays conducted on several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to increased caspase-3 activity, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared to other nicotinic acid derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | Trifluoromethyl at position 5 | Different reactivity due to functional group position |

| Methyl 6-chloro-4-(trifluoromethyl)nicotinate | Methyl ester instead of ethyl ester | Variations in solubility and reactivity |

| Ethyl 4-amino-2-(trifluoromethyl)nicotinate | Amino group at position 4 | Enhanced interaction with biological targets |

These comparisons underscore the distinct biological activity profiles resulting from variations in the chemical structure of these compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example:

- Halogenation : Chlorination of a precursor like 4-(trifluoromethyl)nicotinic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux in anhydrous conditions .

- Esterification : Reacting the chlorinated intermediate with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ester. Microwave-assisted synthesis can improve reaction efficiency compared to conventional heating .

- Key Variables : Solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature control (reflux vs. microwave), and stoichiometric ratios of reagents critically impact yield (60–85%) and purity (>90% via HPLC).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to confirm ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), ¹³C NMR for carbonyl (C=O, ~165 ppm), and ¹⁹F NMR for trifluoromethyl (-CF₃, ~-60 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 254.59 .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) using a C18 column and acetonitrile/water gradient for purity assessment .

Q. How can researchers optimize purification techniques for this compound to achieve >95% purity?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to isolate crystalline product .

- Column Chromatography : Silica gel with eluents like dichloromethane:methanol (95:5) to separate impurities .

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data observed in studies of this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and enzymatic (e.g., kinase inhibition) models to rule out assay-specific artifacts .

- Purity Verification : Confirm compound integrity via ¹H NMR and LC-MS to exclude degradation products .

- Structural Confirmation : X-ray crystallography or computational docking to ensure correct binding conformations .

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring at the 4-position for electrophilic attack while deactivating adjacent positions. This enhances reactivity toward nucleophiles (e.g., amines, thiols) at the 2-chloro site .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., ethyl 2-chloro-4-methylnicotinate) using kinetic studies .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water) .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the contribution of the chloro and trifluoromethyl substituents in this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing -Cl with -Br or -CF₃ with -CH₃) .

- Biological Testing : Screen analogs for activity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .

- Data Table Example :

| Substituent (Position) | LogP | IC₅₀ (μM) |

|---|---|---|

| -Cl (2), -CF₃ (4) | 2.3 | 0.45 |

| -Br (2), -CF₃ (4) | 2.5 | 0.38 |

| -Cl (2), -CH₃ (4) | 1.8 | >10 |

- Key Insight : -CF₃ significantly enhances potency due to increased lipophilicity and target interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.